2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
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Description
2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone, also known as CT-3, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic effects. This compound is a CB1 receptor agonist and has been found to have anti-inflammatory, analgesic, and neuroprotective properties.
Scientific Research Applications
Environmental Impact and Degradation
Chlorophenols in Waste Incineration : A study reviewed the occurrence of chlorophenols (CP) in Municipal Solid Waste Incineration (MSWI), highlighting their role as precursors to dioxins in thermal processes. This research indicates the environmental impact of chlorophenols and the need for understanding their degradation mechanisms to mitigate dioxin formation (Peng et al., 2016).
Herbicide Toxicity and Biodegradation : Another review focused on the global trends and gaps in the study of 2,4-D herbicide toxicity, a chlorophenoxy acid, emphasizing the importance of understanding its environmental behavior and microbial biodegradation (Zuanazzi et al., 2020).
Bioremediation and Environmental Remediation
- Redox Mediators in Organic Pollutant Treatment : Research on the application of redox mediators with oxidoreductive enzymes for the treatment of recalcitrant organic pollutants in wastewater suggests a potential area for the application of chlorophenoxies in enhancing the efficiency of pollutant degradation processes (Husain & Husain, 2007).
Mechanisms of Action and Toxicity
- Toxicity and Mechanisms in Fish : A study on chlorophenols highlighted their ubiquity in the environment and their accumulation in aquatic organisms, leading to toxic effects. Understanding the toxicity mechanisms can inform environmental safety and regulatory policies (Ge et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-14-3-5-15(6-4-14)21-12-17(20)19-9-7-13(8-10-19)16-2-1-11-22-16/h1-6,11,13H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMLGPWHJNXAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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